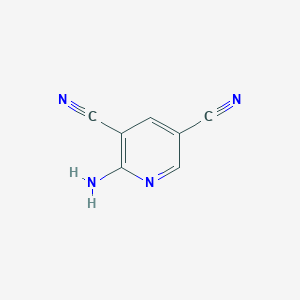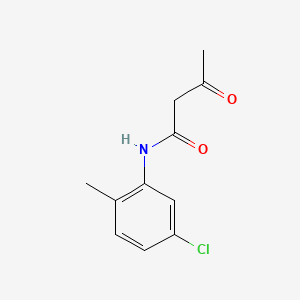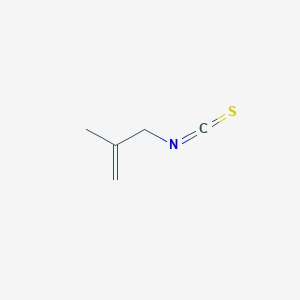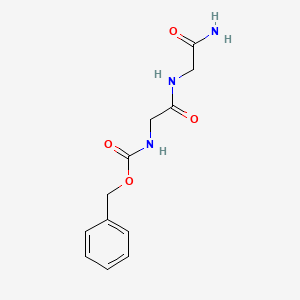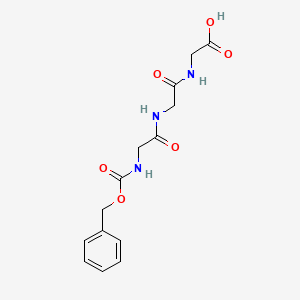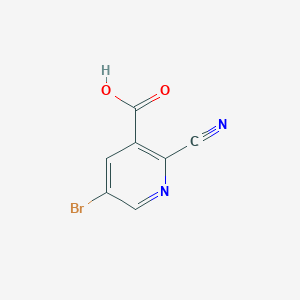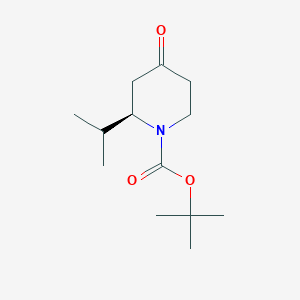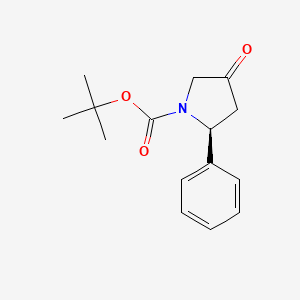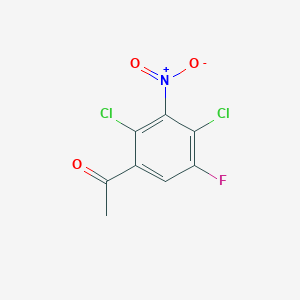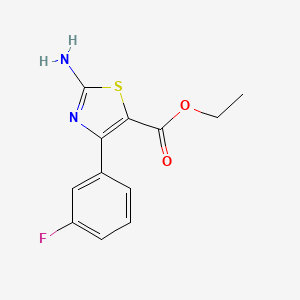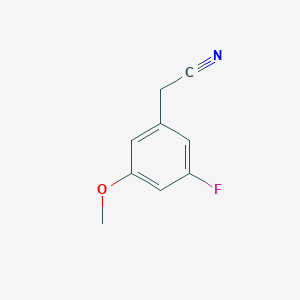
Boc-D-Homoserine lactone
Descripción general
Descripción
Boc-D-Homoserine lactone is a chemical compound with the molecular formula C9H15NO4 . It has an average mass of 201.220 Da and a monoisotopic mass of 201.100113 Da . It is also known by other names such as ®-tert-Butyl 2-oxotetrahydrofuran-3-ylcarbamate .
Molecular Structure Analysis
The molecular structure of Boc-D-Homoserine lactone is complex, with one defined stereocentre . The structure includes a carbamate group (OC(=O)N) and a 2-oxotetrahydrofuran group, both of which contribute to its unique properties .
Chemical Reactions Analysis
Homoserine lactones, including Boc-D-Homoserine lactone, can undergo various chemical reactions. For instance, they can be enzymatically degraded by quorum quenching lactonases, disrupting bacterial signaling .
Physical And Chemical Properties Analysis
Boc-D-Homoserine lactone has a molecular weight of 201.22 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its XLogP3-AA, a measure of its lipophilicity, is 1 .
Aplicaciones Científicas De Investigación
Intermediate in Anti-Tumor Drugs
It serves as an important intermediate in the preparation of anti-tumor drugs like L-paraccanavaline, contributing to cancer research and treatment .
S-adenylate Methionine Synthesis
This compound is also used in the synthesis of S-adenylate methionine, a molecule with significant applications in biochemistry and medicine .
Safety and Hazards
When handling Boc-D-Homoserine lactone, it is advised to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Mecanismo De Acción
Target of Action
Boc-D-Homoserine lactone, a derivative of homoserine lactone, primarily targets the quorum sensing system of bacteria . Quorum sensing is a bacterial communication mechanism that allows bacteria to sense their population density and coordinate their behavior accordingly . The primary targets within this system are the LuxI-type enzymes that synthesize homoserine lactone molecules and the LuxR-type proteins that bind to these molecules to regulate gene expression .
Mode of Action
Boc-D-Homoserine lactone interacts with its targets by inhibiting the quorum sensing of bacteria . It achieves this by blocking the expression of harmful genes without interfering with the normal physiological activities of bacteria . This interaction results in bacteria losing their ability to cause diseases .
Biochemical Pathways
The affected biochemical pathway is the quorum sensing pathway . When the population density of bacteria reaches a certain threshold, the homoserine lactone molecules bind to the LuxR-type proteins, leading to changes in gene expression . By inhibiting this process, Boc-D-Homoserine lactone disrupts the coordination among bacteria, affecting their ability to form biofilms and produce virulence factors .
Pharmacokinetics
Its molecular formula is c9h15no4 , and it has a molecular weight of 201.22 Da
Result of Action
The result of Boc-D-Homoserine lactone’s action is the inhibition of bacterial quorum sensing . This leads to a decrease in the production of virulence factors and biofilms, which are crucial for bacterial pathogenicity . Therefore, Boc-D-Homoserine lactone can potentially be used as a bacteriostatic agent .
Action Environment
The action of Boc-D-Homoserine lactone can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of homoserine lactone molecules . Additionally, the presence of other bacterial species and their secreted molecules can also impact the efficacy of Boc-D-Homoserine lactone.
Propiedades
IUPAC Name |
tert-butyl N-[(3R)-2-oxooxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWMFJMYEKHYKG-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350875 | |
| Record name | Boc-D-Homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Homoserine lactone | |
CAS RN |
67198-86-1 | |
| Record name | Boc-D-Homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



